4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide is a member of carbazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Saeed et al. (2015) focused on the synthesis of various substituted benzamide derivatives using 4-aminophenazone, highlighting their potential biological applications. These compounds demonstrated inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry (Saeed et al., 2015).
Electropolymerization and Electrochromic Properties
- Hsiao and Wang (2016) synthesized electropolymerizable monomers with electrochromic and fluorescent properties. The study involved compounds structurally similar to the one , demonstrating their utility in the creation of materials with specific electrochromic and fluorescent characteristics (Hsiao & Wang, 2016).
Novel Synthesis Techniques
- Have et al. (1997) reported on the synthesis of 4(5)-monosubstituted imidazoles, involving compounds with similar structures. This research contributes to the understanding of novel synthetic methods for creating structurally related compounds (Have et al., 1997).
Antitubercular Applications
- Nimbalkar et al. (2018) synthesized benzamide derivatives with promising in vitro antitubercular activity. These compounds, structurally related to the compound , showed non-cytotoxic nature and potential as anti-tubercular scaffolds (Nimbalkar et al., 2018).
Theoretical and Experimental Studies
- Fahim and Shalaby (2019) conducted theoretical and experimental studies on novel benzenesulfonamide derivatives. These studies provide insights into the chemical reactivity and potential applications of similar compounds (Fahim & Shalaby, 2019).
Lithium Intermediates in Amides
- Katritzky et al. (1994) explored lithium intermediates as a route to elaborate N-substituents in amides. This research is relevant for understanding the chemical behavior of similar compounds (Katritzky et al., 1994).
Antibacterial and Antifungal Actions
- Khan et al. (2012) synthesized 4-substituted-imidazolidine derivatives and evaluated their antibacterial and antifungal actions. This research highlights the potential of similar compounds in microbial inhibition (Khan et al., 2012).
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H25N3O3S/c1-25(2)29(27,28)17-10-8-16(9-11-17)22(26)23-14-15-7-12-21-19(13-15)18-5-3-4-6-20(18)24-21/h7-13,24H,3-6,14H2,1-2H3,(H,23,26) |
InChI Key |
WTHZORIKKRRNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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